Sweetness Potency: Rebaudioside A vs. Stevioside
Rebaudioside A (Reb A), a primary component in many stevia powders, demonstrates a quantifiably higher sweetness potency compared to stevioside (ST). This difference is a key factor in formulation cost and sensory impact [1]. The relative sweetness of these glycosides is reported with a clear hierarchy: Reb A (240x sucrose) > Stevioside (140x sucrose) [2]. This potency advantage allows for lower inclusion rates of Reb A-rich stevia powder to achieve the same sweetness level, directly impacting procurement volume and cost calculations.
| Evidence Dimension | Sweetness Potency (x Sucrose) |
|---|---|
| Target Compound Data | 240 times sweeter than sucrose (for Rebaudioside A) |
| Comparator Or Baseline | 140 times sweeter than sucrose (for Stevioside) |
| Quantified Difference | 1.7x higher sweetness potency for Rebaudioside A |
| Conditions | Sucrose equivalence in aqueous solution; general literature comparison [REFS-1, REFS-2] |
Why This Matters
A higher sweetness potency directly translates to lower usage levels and potentially reduced formulation costs, which is a primary driver in B2B procurement decisions for high-intensity sweeteners.
- [1] Kinghorn, A. D. (Ed.). (2002). Stevia: The genus Stevia. CRC Press. View Source
- [2] Carakostas, M. C., Curry, L. L., Boileau, A. C., & Brusick, D. J. (2008). Overview: the history, technical function and safety of rebaudioside A, a naturally occurring steviol glycoside, for use in food and beverages. Food and Chemical Toxicology, 46(7), S1-S10. View Source
